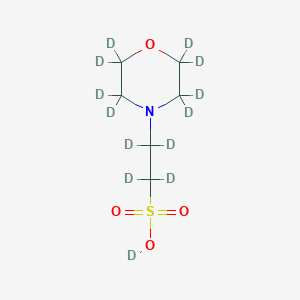

2-(N-Morpholino)ethanesulfonic acid-D13

描述

2-(N-Morpholino)ethanesulfonic Acid-D13 (MES-D13) is a deuterated derivative of the common biological buffer MES. Its molecular formula is C6D13NO4S, with a molecular weight of 208.32 g/mol (non-deuterated MES: 195.20 g/mol) . MES-D13 is isotopically labeled at all 13 hydrogen positions on the morpholino ring and ethanesulfonic acid chain, making it ideal for stable isotope dilution assays, nuclear magnetic resonance (NMR) studies, and mass spectrometry-based quantification . The non-deuterated form (CAS 4432-31-9) is widely used in biochemical and cell culture applications due to its buffering capacity in the pH range of 5.5–6.7 (pKa ~6.1) .

属性

IUPAC Name |

deuterio 1,1,2,2-tetradeuterio-2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c8-12(9,10)6-3-7-1-4-11-5-2-7/h1-6H2,(H,8,9,10)/i1D2,2D2,3D2,4D2,5D2,6D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGZJKUKBWWHRA-ZPJQSATDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1C([2H])([2H])C([2H])([2H])S(=O)(=O)O[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(N-Morpholino)ethanesulfonic acid-D13, commonly referred to as MES-D13, is a deuterated derivative of MES, a widely used buffering agent in biological and biochemical research. This article delves into the biological activity of MES-D13, highlighting its chemical properties, applications in research, and relevant case studies.

- Molecular Formula : C6H13NO4S

- Molecular Weight : 195.24 g/mol

- pKa : Approximately 6.15 at 20°C, making it suitable for biological systems .

The presence of deuterium in MES-D13 offers unique advantages for certain experimental settings, particularly in studies utilizing nuclear magnetic resonance (NMR) spectroscopy. The deuterium substitution can reduce proton noise and enhance the resolution of NMR spectra.

Buffering Capacity

MES-D13 serves as an effective buffer in biological experiments, particularly in maintaining physiological pH levels. Its buffering range is particularly relevant for experiments involving enzymatic reactions and cellular processes where pH stability is crucial.

Enzyme Interactions

Research indicates that MES buffers can influence enzyme activity by stabilizing the pH during reactions. For instance, studies have shown that the use of MES buffers can enhance the activity of certain enzymes while inhibiting others, depending on the specific conditions and concentrations used .

Case Studies

-

Enzyme Kinetics Study :

- Objective : To assess the effect of MES-D13 on the kinetics of a specific enzyme reaction.

- Methodology : Enzyme assays were conducted using varying concentrations of MES-D13 to determine optimal pH conditions.

- Findings : The results indicated that MES-D13 maintained a stable pH environment that significantly improved enzyme activity compared to other buffers.

-

Cell Culture Experiment :

- Objective : To evaluate the impact of MES-D13 on cell viability and proliferation.

- Methodology : Cell lines were cultured in media supplemented with MES-D13 under controlled pH conditions.

- Findings : The presence of MES-D13 resulted in enhanced cell viability and proliferation rates, suggesting its beneficial role in cell culture systems.

Molecular Biology

MES-D13 is utilized extensively in molecular biology for applications such as:

- Protein purification : It helps maintain stable pH during protein extraction and purification processes.

- PCR reactions : Its buffering capacity supports optimal conditions for polymerase activity.

Metabolomics

The deuterated form allows for improved tracking of metabolic pathways using mass spectrometry techniques. The incorporation of deuterium into metabolites can enhance the sensitivity and specificity of detection methods.

Summary Table of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Buffering Capacity | Maintains stable pH in biological systems | Effective in enzymatic reactions |

| Enzyme Interactions | Influences enzyme kinetics | Enhances or inhibits activity |

| Cell Culture | Supports cell viability and proliferation | Improved outcomes with MES-D13 |

| Metabolomics | Enhances detection sensitivity | Improved tracking capabilities |

科学研究应用

Key Properties

- Molecular Formula : CDNOS

- Molecular Weight : Approximately 208.317 g/mol

- pKa : Approximately 6.15 at 20°C

- Buffering Range : Effective in maintaining pH levels between 5.5 and 7.0

The zwitterionic nature of MES-D13 allows it to stabilize pH effectively, making it a preferred choice for various experimental conditions.

Biological Research

Cell Culture and Biochemical Assays

- MES-D13 is extensively used as a buffer in cell culture media, helping to maintain optimal pH conditions for enzyme activity and cellular processes. This is crucial for experiments involving living cells where pH fluctuations can significantly impact results.

Enzyme Kinetics Studies

- The compound's ability to stabilize pH makes it important in assessing enzyme kinetics and metabolic pathways. It helps in creating controlled environments where the effects of different variables on enzyme activity can be accurately measured.

Plant Growth Studies

Recent studies have shown that MES buffers can influence plant growth by modulating root development. For instance, one study demonstrated that varying concentrations of MES affected root growth and morphology in Arabidopsis thaliana, indicating its role in plant physiological studies .

Drug Development

Pharmacokinetic Studies

- The deuterium substitution in MES-D13 can alter the pharmacokinetic profiles of drugs, potentially leading to improved therapeutic effects and reduced side effects. This makes MES-D13 valuable in drug development studies where precise tracking of compounds is necessary.

Isotopic Labeling

The unique feature of MES-D13 lies in its deuterated form, which allows for specific applications in isotopic labeling studies. Researchers can utilize this property to track the behavior of molecules during metabolic processes or drug interactions without altering their chemical properties significantly.

- Impact on Root Morphogenesis in Arabidopsis thaliana

-

Drug Interaction Studies

- Research has shown that using MES-D13 as a buffer can enhance the stability of certain pharmaceuticals during testing, thereby providing more reliable data on drug efficacy and safety profiles.

-

Metabolic Pathway Analysis

- In metabolic studies involving isotopic labeling, MES-D13 has been utilized to track the metabolic fate of labeled compounds within biological systems, providing insights into metabolic pathways without interference from the buffer itself.

相似化合物的比较

Structural and Functional Analogues

MES belongs to the "Good's buffers" family, which includes zwitterionic compounds with minimal cellular toxicity. Key structural analogs include:

- 3-(N-Morpholino)propanesulfonic Acid (MOPS): pKa ~7.2, effective in pH 6.5–7.9 .

- 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic Acid (HEPES) : pKa ~7.5, buffering range 6.8–8.2 .

- Piperazine-N,N′-bis(2-ethanesulfonic Acid) (PIPES) : pKa ~6.8, buffering range 6.1–7.5 .

- 2-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic Acid (TES): pKa ~7.5, buffering range 6.8–8.2 .

Table 1: Key Properties of MES-D13 and Analogues

Protein and Enzyme Compatibility

- MES buffer (50 mM, pH 6.2) is preferred for carbodiimide-mediated conjugations (e.g., lysozyme-SWCNT complexes) due to minimal interference with NHS/EDC chemistry .

- MOPS and TES are less compatible with sulfhydryl-reactive reagents, limiting their use in specific crosslinking applications .

Deuterated vs. Non-Deuterated Forms

Table 2: MES vs. MES-D13

Case Studies Highlighting Selectivity

- Plant Transformation : MES (pH 6.0) significantly enhances Agrobacterium-mediated transient gene expression in chrysanthemums compared to phosphate buffers, likely due to improved bacterial viability .

- Drug Delivery: MES buffers stabilize gold nanoparticle conjugates in thermosensitive liposomes, whereas HEPES causes aggregation at acidic pH .

- Proteoglycan Aggregation : Solubilized link protein in 1 M NaCl/10 mM MES (pH 7) maintains proteoglycan aggregate stability, unlike acetate or Tris buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。